3-Amino-5-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid
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Overview
Description
3-Amino-5-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid is a complex organic compound that features a pyridine ring substituted with amino and carboxylic acid groups. The tert-butoxycarbonyl (Boc) group is used as a protecting group for the amino functionality, which is a common practice in organic synthesis to prevent unwanted reactions during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Pyridine Ring: The pyridine ring is constructed through various organic reactions, including cyclization and substitution reactions.
Introduction of the Propyl Chain: The propyl chain is introduced through alkylation reactions, often using halogenated propyl derivatives.
Final Deprotection: The Boc protecting group is removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid can produce alcohols.
Scientific Research Applications
3-Amino-5-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-5-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may affect signaling pathways, metabolic processes, and gene expression, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(Boc-amino)pyridine: Similar structure but with different substitution patterns on the pyridine ring.
tert-Butyloxycarbonyl-protected amino acids: Share the Boc protecting group but differ in the core structure.
Uniqueness
3-Amino-5-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid groups, making it versatile for various chemical reactions and applications.
Properties
Molecular Formula |
C14H21N3O4 |
---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
3-amino-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-6-4-5-9-7-10(15)11(12(18)19)17-8-9/h7-8H,4-6,15H2,1-3H3,(H,16,20)(H,18,19) |
InChI Key |
IMNNSVQSECNOED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CC(=C(N=C1)C(=O)O)N |
Origin of Product |
United States |
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